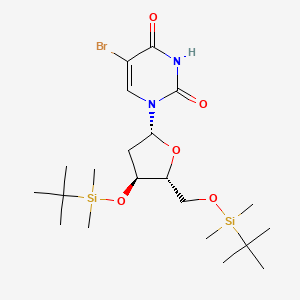

3',5'-Bis-O-(tert-butyldimethylsilyl)-5-bromo-2'-deoxyuridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 3',5'-Bis-O-(tert-butyldimethylsilyl)-5-bromo-2'-deoxyuridine involves selective alkylation and characterization through spectroscopic methods. Alauddin and Conti (1994) described the preparation and isolation of this compound, highlighting its role as a precursor in thymidine synthesis via methylation at the 5 position with yields of 74% (Alauddin & Conti, 1994).

Molecular Structure Analysis

Molecular structure analysis through spectroscopic methods plays a crucial role in understanding the chemical characteristics of this compound. The studies provide insights into the molecular arrangements and the effectiveness of the tert-butyldimethylsilyl groups in protecting the molecule during synthesis processes.

Chemical Reactions and Properties

This compound's chemical reactions are centered on its ability to undergo selective alkylation, enabling the introduction of various groups to achieve desired derivatives. Aso et al. (2003) highlighted a method using metal-halogen exchange reactions for synthesizing 5-substituted 2'-deoxyuridines, showcasing the compound's versatility (Aso et al., 2003).

Applications De Recherche Scientifique

Nucleoside Analogues in Cancer Research

3',5'-Bis-O-(tert-butyldimethylsilyl)-5-bromo-2'-deoxyuridine is closely related to other bromo-substituted nucleosides, such as 5-bromo-2'-deoxyuridine (BrdU). These nucleoside analogues play a crucial role in cancer research and treatment. For instance, BrdU and related compounds have been used as markers for DNA synthesis in brain development studies, adult neurogenesis, and stem cell therapy research, allowing scientists to trace the "birth" of new cells in the central nervous system (Spector & Johanson, 2007). Moreover, these nucleoside analogues, including 5-fluoro-2′-deoxyuridine (a compound closely related to 3',5'-Bis-O-(tert-butyldimethylsilyl)-5-bromo-2'-deoxyuridine), have been part of cancer chemotherapy for over forty years, especially for treating solid tumors (Grem, 2000).

Studying DNA Damage and Cellular Sensitization

Additionally, these nucleoside analogues have been used to sensitize cellular DNA to both ionizing and UV radiation, aiding the development of more effective radio- and photodynamic therapies for cancer. Modified nucleosides, especially BrdU, have been known to sensitize cells to γ rays and UV photons, creating reactive nucleobase radicals that lead to significant DNA damage (Rak et al., 2015).

Propriétés

IUPAC Name |

5-bromo-1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H39BrN2O5Si2/c1-20(2,3)30(7,8)27-13-16-15(29-31(9,10)21(4,5)6)11-17(28-16)24-12-14(22)18(25)23-19(24)26/h12,15-17H,11,13H2,1-10H3,(H,23,25,26)/t15-,16+,17+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZYGEGFEDTXIDM-GVDBMIGSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)Br)O[Si](C)(C)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)Br)O[Si](C)(C)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H39BrN2O5Si2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

535.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3',5'-Bis-O-(tert-butyldimethylsilyl)-5-bromo-2'-deoxyuridine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3,4,5-Triacetyloxy-6-[(3,4,5-triacetyloxy-6-hydroxyoxan-2-yl)methoxy]oxan-2-yl]methyl acetate](/img/structure/B1141120.png)

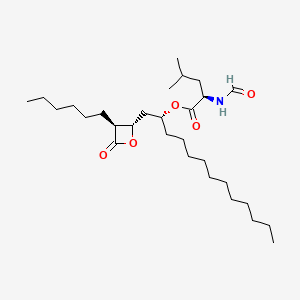

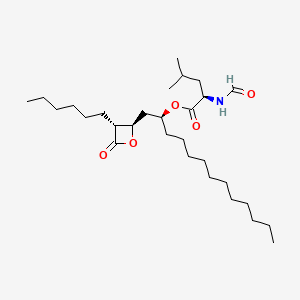

![[(2S)-1-[(3R)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-4-methylpentanoate](/img/structure/B1141128.png)